molecular formula C10H8F3N3O B2385844 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide CAS No. 328964-84-7

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B2385844
CAS No.: 328964-84-7
M. Wt: 243.189
InChI Key: LPJUZSOBOKJMME-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a heterocyclic aromatic organic compound. It belongs to the benzimidazole class, which is known for its broad range of biological activities and low toxicity. The trifluoromethyl group attached to the benzimidazole ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the azide and DCC coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids to form amino acid esters. These esters are then reacted with hydrazine to produce the corresponding hydrazides, which are finally condensed with p-fluorobenzaldehyde to obtain the hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, p-fluorobenzaldehyde, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazones, oxidized derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1H-benzimidazole
  • 2-(trifluoromethyl)benzaldehyde
  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific trifluoromethyl group, which enhances its pharmacological properties compared to other similar compounds. This group increases its binding affinity to biological targets, making it more effective in its antimicrobial and anticancer activities .

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)9-15-6-3-1-2-4-7(6)16(9)5-8(14)17/h1-4H,5H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUZSOBOKJMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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